ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate
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Overview
Description
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and oxo groups, as well as an ethyl carbamate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by the oxidation of the amino group at the 6-position to form the oxo group. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The ethyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-3-yl)carbamate: Similar structure but with the nitro group at the 3-position.
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-4-yl)carbamate: Similar structure but with the nitro group at the 4-position.
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-5-yl)carbamate: Similar structure but with the nitro group at the 5-position.
Uniqueness
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the amino, nitro, and oxo groups on the pyridine ring, along with the ethyl carbamate moiety, makes this compound particularly versatile for various applications in research and industry.
Properties
CAS No. |
30768-55-9 |
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Molecular Formula |
C8H10N4O5 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(14)11-5-3-4(9)6(12(15)16)7(13)10-5/h3H,2H2,1H3,(H4,9,10,11,13,14) |
InChI Key |
DRVHJDHQHYGFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C(=O)N1)[N+](=O)[O-])N |
Origin of Product |
United States |
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